Aptme

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aptamers are single-stranded DNA or RNA molecules that can bind to target molecules with high specificity and affinity. They have gained significant attention in the scientific community due to their potential applications in various fields, including diagnostics, therapeutics, and biosensors.

Mecanismo De Acción

The mechanism of action of aptamers involves the binding of the aptamer to the target molecule, resulting in a conformational change that prevents the target from performing its function. This can lead to inhibition of enzymatic activity, blocking of receptor-ligand interactions, or disruption of protein-protein interactions.

Efectos Bioquímicos Y Fisiológicos

Aptamers can have various biochemical and physiological effects, depending on their target and mechanism of action. For example, aptamers that target cancer cells can induce apoptosis or inhibit cell proliferation. Aptamers that target viral proteins can prevent viral entry into host cells or inhibit viral replication.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Aptamers have several advantages for lab experiments, including their high specificity and affinity, ease of synthesis, and stability. However, they also have some limitations, such as the potential for non-specific binding, the need for optimization of experimental conditions, and the limited availability of commercial aptamers for some targets.

Direcciones Futuras

The future of aptamers is promising, with numerous potential applications in various fields. Some future directions for aptamer research include the development of aptamers for new targets, the optimization of aptamer selection and synthesis methods, and the integration of aptamers into new technologies, such as biosensors and drug delivery systems.

In conclusion, aptamers are a versatile and promising tool for scientific research, with numerous potential applications in various fields. The synthesis method of aptamers involves iterative rounds of selection and amplification, resulting in highly specific aptamers. Aptamers have been used as molecular probes, therapeutic agents, and biosensors, with a mechanism of action involving the binding of the aptamer to the target molecule. Aptamers have various biochemical and physiological effects, and their use in lab experiments has both advantages and limitations. The future of aptamers is promising, with numerous potential directions for research and development.

Métodos De Síntesis

Aptamers are typically synthesized through a process called systematic evolution of ligands by exponential enrichment (SELEX). This process involves iterative rounds of selection and amplification, where a library of random nucleic acid sequences is exposed to the target molecule, and the sequences that bind to the target are isolated and amplified. The process is repeated until a pool of highly specific aptamers is obtained.

Aplicaciones Científicas De Investigación

Aptamers have numerous applications in scientific research, including as molecular probes for imaging and detection, as therapeutic agents for disease treatment, and as biosensors for environmental monitoring. Aptamers have been used to detect various targets, such as proteins, small molecules, and even whole cells. They have also been used as therapeutic agents for cancer, viral infections, and other diseases.

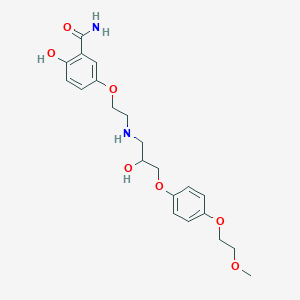

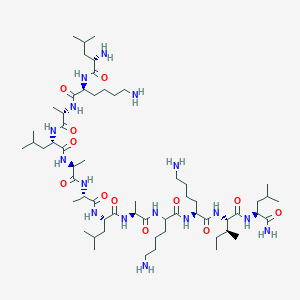

Propiedades

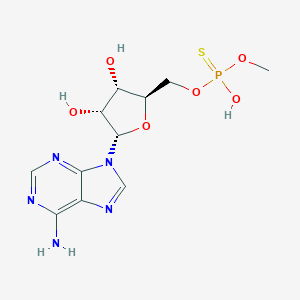

Número CAS |

107133-74-4 |

|---|---|

Nombre del producto |

Aptme |

Fórmula molecular |

C11H16N5O6PS |

Peso molecular |

377.32 g/mol |

Nombre IUPAC |

(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy(methoxy)phosphinothioyl]oxymethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C11H16N5O6PS/c1-20-23(19,24)21-2-5-7(17)8(18)11(22-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H,19,24)(H2,12,13,14)/t5-,7-,8-,11+,23?/m1/s1 |

Clave InChI |

DWZSOXPWUCNSSW-ZAKKHMFKSA-N |

SMILES isomérico |

COP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES |

COP(=S)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canónico |

COP(=S)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Sinónimos |

adenosine 5'-O-phosphorothioate O-methyl ester adenosine 5'-O-phosphorothioate O-methyl ester, (S)-isomer APTME |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)

![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)